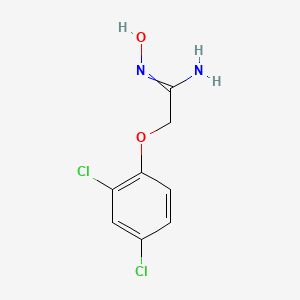

2-(2,4-Dichlorophenoxy)acetamidoxime

Description

General Context of Amidoxime (B1450833) Functional Group in Chemical Sciences

The amidoxime functional group, characterized by the formula RC(NH₂)=NOH, is a cornerstone in various fields of chemistry, including organic, medicinal, coordination, and materials science. researchgate.net First synthesized in 1873, with its structure being correctly identified in 1884, the amidoxime group has since been recognized for its versatile reactivity and significant biological properties. nih.gov

Amidoximes are typically synthesized from the reaction of nitriles with hydroxylamine (B1172632), a method that is widely used due to its efficiency and high yields. nih.gov Alternative methods include the reaction of amines with hydroximic acid derivatives or the conversion of primary nitroalkanes. nih.govresearchgate.net

The chemical importance of amidoximes stems from several key characteristics:

Bioisosterism: The amidoxime group is often employed as a bioisostere of the carboxylic acid group in drug design, leading to candidates with improved pharmacological profiles, such as cardiotonic and antiarthritic properties. nih.gov

Nitric Oxide (NO) Donation: A significant area of interest is the ability of amidoximes to release nitric oxide (NO), a crucial signaling molecule in cardiovascular and other biological systems. nih.govresearchgate.net This property is being explored for therapeutic applications, particularly where a patient's natural NO synthesis pathway is compromised. nih.gov

Chelating Agents: The amidoxime functionality is a powerful chelating agent for metal ions. This has led to its extensive use in materials designed for extracting metals from solutions, most notably in the development of poly(acrylamidoxime) adsorbents for mining uranium from seawater. acs.orgornl.govornl.govosti.gov

Synthetic Intermediates: N-substituted amidoximes are valuable building blocks for synthesizing a variety of heterocyclic compounds, such as oxadiazoles, benzimidazoles, and triazoles. nih.govrsc.org

The acidity of the amidoxime group, a critical parameter for its application in chelation and drug design, has been a subject of detailed study, with combined experimental and computational methods used to resolve conflicting pKa values reported in the literature. acs.orgornl.govornl.govosti.gov

Chemical Significance of the 2,4-Dichlorophenoxy Moiety in Organic Synthesis and Derived Structures

The 2,4-dichlorophenoxy moiety is an aromatic ether structure that forms the backbone of numerous commercially and scientifically important organic compounds. Its significance is most prominently exemplified by its presence in 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used and oldest synthetic herbicides in the world. wikipedia.orgmt.gov

Developed during World War II and commercially released in 1946, 2,4-D revolutionized agriculture by selectively controlling broadleaf weeds in cereal crops like corn, wheat, and rice. wikipedia.orgmt.govmdpi.com It functions as a synthetic auxin, a plant hormone that induces uncontrolled and unsustainable growth, leading to the death of susceptible plants. wikipedia.orgmt.gov The production of 2,4-D typically involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid. wikipedia.orgmt.govresearchgate.net

Beyond its herbicidal applications, the 2,4-dichlorophenoxy group is a key pharmacophore in the design of new molecules with potential therapeutic properties. Research has shown that derivatives of 2-(2,4-Dichlorophenoxy)acetic acid are promising candidates for development as anti-inflammatory agents, with studies indicating they can act as selective inhibitors of the COX-2 enzyme. mdpi.com The structural rigidity and specific electronic properties conferred by the dichlorinated phenyl ring are crucial for its biological activity and its utility as a scaffold in organic synthesis. mdpi.comrsc.org

Rationale for Investigating 2-(2,4-Dichlorophenoxy)acetamidoxime in Advanced Academic Research

The scientific motivation for investigating this compound arises from the strategic combination of the amidoxime functional group and the 2,4-dichlorophenoxy moiety within a single molecule. This molecular architecture suggests the potential for novel properties and applications that capitalize on the strengths of both components.

The primary rationale is rooted in the search for new bioactive compounds. Given that derivatives of 2,4-D have shown promise as anti-inflammatory agents by inhibiting the COX-2 enzyme, incorporating an amidoxime group offers a rational design strategy. mdpi.com The amidoxime can serve as a versatile functional handle or a bioisostere, potentially modulating the compound's activity, selectivity, and pharmacokinetic properties. The known ability of amidoximes to release nitric oxide could also introduce a dual-action mechanism, combining anti-inflammatory effects with the vasodilatory and cytoprotective actions of NO. nih.govresearchgate.net

Furthermore, the herbicidal properties of the 2,4-dichlorophenoxy core structure provide another avenue for investigation. wikipedia.org Modifying the carboxylic acid group of 2,4-D to an acetamidoxime (B1239325) could lead to new herbicides with different modes of action, uptake mechanisms, or environmental degradation profiles. nih.govnih.govnih.gov The powerful chelating ability of the amidoxime group also opens possibilities in materials science and environmental remediation, where a molecule bearing the stable 2,4-dichlorophenoxy group could be used for selective binding or sensing applications.

Historical Development and Evolution of Research on Related Compounds

The research landscape for this compound is built upon the historical foundations of two major classes of organic compounds: phenoxyacetic acids and amidoximes.

The synthesis of phenoxyacetic acid was first reported in 1880 from the reaction of sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org While phenoxyacetic acid itself is not a potent herbicide, it became the structural precursor to a vast family of phenoxy herbicides. wikipedia.orghmdb.ca The breakthrough came with the development of 2,4-Dichlorophenoxyacetic acid (2,4-D) during World War II, which was commercially introduced in 1946 as the first successful selective herbicide. mt.govacs.orgyoutube.com Its discovery marked a turning point in chemical weed control and agricultural productivity. mdpi.com Early production methods involved either the chlorination of phenol (B47542) followed by condensation with chloroacetic acid or the reverse sequence. researchgate.netgoogle.comgoogle.com Over the decades, research has focused on optimizing synthesis, developing new formulations, and studying its environmental fate and toxicology. rsc.orgnih.govresearchgate.netresearchgate.net

The history of the amidoxime functional group dates back to 1873. nih.gov For many years, research focused on their fundamental chemistry and use as synthetic intermediates. acs.orgresearchgate.net A significant evolution in amidoxime research occurred with the discovery of their potent metal-chelating properties, which spurred the development of amidoxime-based polymers for uranium extraction from seawater. ornl.govosti.gov In parallel, the recognition of amidoximes as important pharmacophores and bioisosteres in medicinal chemistry has led to a surge in their investigation for various therapeutic applications. researchgate.netnih.govresearchgate.net

The convergence of these two historical research streams provides the impetus for the synthesis and study of hybrid structures like this compound, aiming to create novel compounds with enhanced or unique functionalities.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOTVAISQCMDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Strategies for 2 2,4 Dichlorophenoxy Acetamidoxime

Established General Synthetic Routes to Amidoximes

Amidoximes are a class of organic compounds characterized by the R-C(NH₂)=NOH functional group. Their synthesis is well-documented, with several reliable methods developed over the years. These compounds are valuable as intermediates in the creation of various heterocyclic systems and as pharmacophores in medicinal chemistry. researchgate.net

Reaction of Nitriles with Hydroxylamine (B1172632) and its Derivatives

The most common and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. nih.govnih.gov This reaction is widely applicable to a range of aliphatic and aromatic nitriles. nih.gov

The process typically involves treating the nitrile with hydroxylamine or its hydrochloride salt in the presence of a base. nih.gov The base, such as sodium carbonate or triethylamine (B128534), is necessary to generate the free hydroxylamine nucleophile from its salt. nih.govresearchgate.net The reaction is commonly carried out in a protic solvent like ethanol (B145695) or methanol, often under reflux conditions to decrease the reaction time, which can range from one to 48 hours depending on the substrate. nih.gov In some cases, using an aqueous solution of hydroxylamine can be advantageous as it may not require an additional base and can lead to shorter reaction times. nih.gov

However, this method can sometimes lead to the formation of amide by-products, particularly with nitriles that have strong electron-withdrawing groups. researchgate.netrsc.org The formation of this amide impurity can complicate the purification process. researchgate.net Studies have shown that the choice of solvent and base is critical in minimizing this side reaction. researchgate.netrsc.org For instance, solvent-free synthesis under ultrasonic irradiation has been reported to produce amidoximes in high yields (70-85%) with short reaction times. nih.gov

Alternative Amidoxime (B1450833) Synthesis Approaches

Beyond the standard nitrile-hydroxylamine reaction, several other strategies have been developed for amidoxime synthesis.

From Thioamides: An alternative to using nitriles involves the reaction of the corresponding thioamide with hydroxylamine. This method can sometimes provide better results than starting from the nitrile. nih.govrsc.org

From Activated Amide Derivatives: N-substituted amidoximes can be synthesized through the addition of hydroxylamine to activated amide derivatives. rsc.orgnih.gov These derivatives include:

Imidoyl chlorides , which are formed by the dehydrative chlorination of secondary amides. rsc.orgnih.gov

Imidoylbenzotriazoles , prepared from the reaction of an amide with oxalyl chloride and benzotriazole. nih.govrsc.org This approach, particularly under microwave irradiation, allows for rapid synthesis (5-15 minutes) in good yields (65-81%). nih.gov

From N-acyl amidines: A recently developed method involves the conversion of N-acyl amidines to amidoximes. This strategy is noted for proceeding under mild conditions. nih.gov

Ring-Opening of Heterocycles: Certain nitrogen-containing heterocycles can be opened to yield amidoximes. For example, 1,2,4-oxadiazoles can be converted to amidoximes by reaction with aqueous sodium hydroxide. nih.gov

From Carboxylic Acids: A one-pot synthesis allows for the direct conversion of carboxylic acids to N-substituted amidoximes. The process involves the in-situ formation of an amide intermediate, which is then treated with hydroxylamine. rsc.orgnih.gov

Specific Synthetic Pathways for 2-(2,4-Dichlorophenoxy)acetamidoxime

The synthesis of the target compound, this compound, logically follows the general principles outlined above, starting from precursors derived from 2,4-Dichlorophenoxyacetic acid.

Preparation from 2,4-Dichlorophenoxyacetonitrile and Hydroxylamine

The most direct route to this compound is the reaction of its corresponding nitrile, 2,4-Dichlorophenoxyacetonitrile, with hydroxylamine. This pathway mirrors the general method described in section 2.1.1.

The reaction would involve stirring 2,4-Dichlorophenoxyacetonitrile with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, in the presence of a base like sodium carbonate or triethylamine. The mixture would likely be heated under reflux to ensure the completion of the reaction. The final product, this compound, would then be isolated and purified from the reaction mixture.

Derivation from 2,4-Dichlorophenoxyacetic Acid and its Amide Derivatives

An alternative pathway begins with the readily available herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). mt.govwikipedia.org This multi-step approach offers flexibility and utilizes a common starting material.

The typical sequence would be:

Amide Formation: 2,4-Dichlorophenoxyacetic acid is first converted to its corresponding amide, 2-(2,4-Dichlorophenoxy)acetamide (B157635). This can be achieved through various standard amidation procedures, such as conversion to the acid chloride followed by reaction with ammonia.

Amidoxime Synthesis: The resulting 2-(2,4-Dichlorophenoxy)acetamide can then be converted to the target amidoxime. One route involves the dehydration of the amide to form the intermediate nitrile, 2,4-Dichlorophenoxyacetonitrile, which then reacts with hydroxylamine as described in 2.2.1. Alternatively, direct conversion of the amide to the amidoxime may be possible using reagents like hydroxylamine with a dehydrating agent. rsc.org

Optimization of Reaction Conditions (e.g., Solvent Effects, Temperature, Catalysis)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of by-products like 2-(2,4-Dichlorophenoxy)acetamide. researchgate.netresearchgate.net Research on the synthesis of analogous aryl-amidoximes provides a framework for this optimization. researchgate.nettandfonline.com

Key Optimization Factors:

Base Selection: The choice of base significantly impacts the reaction outcome. While inorganic bases like sodium carbonate are common, organic bases such as triethylamine have been shown to be highly effective, sometimes leading to higher yields of the desired amidoxime. researchgate.netnih.gov In one study, increasing the molar equivalent of triethylamine resulted in a higher yield of the amidoxime and eliminated the amide by-product. tandfonline.com

Solvent Effects: The reaction is often performed in polar protic solvents like ethanol or methanol. nih.gov However, greener approaches using water as a solvent at room temperature have proven effective and offer advantages in terms of cost and environmental impact. researchgate.nettandfonline.com The use of ionic liquids has also been explored to reduce reaction times and eliminate amide by-products. researchgate.netrsc.org

Temperature and Time: While reflux temperatures are often used to accelerate the reaction, studies have shown that high yields can be achieved at room temperature, which can improve the purity profile by reducing decomposition or side reactions. researchgate.nettandfonline.com The optimal reaction time must be determined empirically, balancing conversion rate with by-product formation.

The table below summarizes findings from an optimization study on a similar arylamidoxime synthesis, which can inform the conditions for preparing this compound. researchgate.nettandfonline.com

| Entry | Base (equiv.) | Solvent | Temperature | Time (h) | Amidoxime Yield (%) | Amide Yield (%) |

| 1 | Na₂CO₃ (2.0) | EtOH/H₂O | Reflux | 12 | 62 | 21 |

| 2 | NaHCO₃ (2.0) | EtOH/H₂O | RT | 24 | 73 | 5 |

| 3 | Et₃N (1.2) | H₂O | RT | 6 | 73 | 12 |

| 4 | Et₃N (1.6) | H₂O | RT | 6 | 81 | 0 |

| 5 | None | H₂O | RT | 24 | 0 | 0 |

This interactive table is based on data for the synthesis of 4-methoxybenzamidoxime from the corresponding nitrile and is presented as a model for optimizing the synthesis of this compound. researchgate.nettandfonline.com The data indicates that using 1.6 equivalents of triethylamine in water at room temperature for 6 hours (Entry 4) provides the best outcome, with a high yield of the amidoxime and no detectable amide by-product. tandfonline.com

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes by minimizing waste and the use of hazardous substances. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy.

For the proposed multi-step synthesis of this compound, the atom economy of each step can be analyzed. The dehydration of an amide to a nitrile, for instance, often involves reagents like phosphorus(V) oxide or thionyl chloride, which typically result in poor atom economy as significant byproducts are formed. libretexts.orgyoutube.com For example, using thionyl chloride (SOCl₂) to dehydrate 2-(2,4-dichlorophenoxy)acetamide would produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) as waste products.

The final step, reacting the nitrile with hydroxylamine, is an addition reaction, which is inherently more atom-economical. nih.gov

Table 1: Theoretical Atom Economy for a Proposed Synthesis Step

This interactive table calculates the atom economy for the final step of the proposed synthesis: the conversion of the nitrile to the amidoxime.

| Reactants | Formula | Molar Mass ( g/mol ) | Mass (g) | Product | Formula | Molar Mass ( g/mol ) | % Atom Economy |

| 2-(2,4-dichlorophenoxy)acetonitrile + Hydroxylamine | C₈H₅Cl₂N + NH₂OH | 198.04 + 33.03 | 231.07 | This compound | C₈H₈Cl₂N₂O₂ | 235.07 | 100% |

The selection of solvents and reagents plays a significant role in the environmental footprint of a synthesis. Traditional solvents used in reactions like amidation, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are facing increased scrutiny due to health and environmental concerns. rsc.orgresearchgate.net Green chemistry encourages the use of safer alternatives.

For the amidation step, research has explored greener solvents like cyclopentyl methyl ether (CPME). nih.gov Enzymatic methods, for example using Candida antarctica lipase (B570770) B (CALB), can also facilitate amide bond formation under milder, more environmentally friendly conditions. nih.gov In peptide synthesis, which involves repeated amide bond formation, additives like Oxyma are considered greener and safer alternatives to potentially explosive reagents like HOBt. biosyn.com

Challenges in Synthesis and Purification

The synthesis and subsequent purification of this compound are not without challenges, ranging from controlling reaction pathways to isolating a pure final product.

A primary challenge in the synthesis is managing potential side reactions and ensuring high yields at each step. For example, in the initial etherification, controlling the reaction conditions is vital to prevent undesired C-alkylation of the phenol (B47542) ring. The dehydration of the amide to the nitrile requires careful selection of the dehydrating agent to avoid degradation of the starting material and to simplify the removal of byproducts. libretexts.orgyoutube.com

Purification of the final amidoxime product presents its own set of difficulties. Common methods for purifying amidoxime derivatives include crystallization and column chromatography. researchgate.net The choice of solvent for crystallization is critical; suitable systems might include ethanol/water or dichloromethane/petroleum ether mixtures. researchgate.net For column chromatography, a mobile phase of ethyl acetate (B1210297) mixed with n-hexane is often effective. researchgate.net

A significant challenge in the purification of amidoximes can be the presence of metal ion impurities, particularly if basic catalysts containing alkali metals are used in preceding steps. google.com These metal ions can be detrimental in certain applications. Amidoxime functional groups are known for their ability to chelate metals, a property that is exploited for metal recovery from wastewater but can complicate the purification of the compound itself. acs.org Achieving high purity, especially for applications requiring low metal content (e.g., electronics-grade), may necessitate specialized purification techniques to remove trace metal contaminants. google.com

Chemical Reactivity and Transformation Studies of 2 2,4 Dichlorophenoxy Acetamidoxime

Acid-Base Properties and Protomeric Tautomerism of the Amidoxime (B1450833) Moiety

The amidoxime functional group, -C(NH₂)=NOH, is amphoteric, capable of acting as both a weak acid and a weak base. The acidity stems from the hydroxyl proton, while the basicity is attributed to the amino group. The pKa values for the deprotonation of the hydroxyl group in simple amidoximes have been a subject of some debate in the scientific literature, though recent experimental and computational studies on representative compounds like acetamidoxime (B1239325) and benzamidoxime (B57231) have provided more clarity. acs.orgornl.gov Generally, the pKa of the amidoxime hydroxyl group is reported to be in the range of 3.6 to 9.6, with some studies suggesting values even higher than 11. mdpi.comresearchgate.net The specific pKa of 2-(2,4-Dichlorophenoxy)acetamidoxime has not been experimentally determined, but the electron-withdrawing nature of the 2,4-dichlorophenoxy group is expected to increase the acidity (lower the pKa) of the N-OH proton compared to simpler alkyl amidoximes.

Amidoximes exhibit prototropic tautomerism, meaning they can exist as a mixture of isomers that differ by the location of a proton. wikipedia.org The primary tautomeric forms for a neutral amidoxime are the amidoxime form itself, the iminohydroxylamine form, and a zwitterionic aminonitrone form. nih.govresearchgate.net Computational studies on acetamidoxime and benzamidoxime have shown that the (Z)-amidoxime isomer is the most stable and dominant form in various solvents. nih.govresearchgate.net The (E)-amidoxime and the zwitterionic (Z)-aminonitrone are considered the next most stable forms, though they exist in much lower populations. nih.govresearchgate.net The less stable tautomers, such as the iminohydroxylamine, are generally not significantly populated. nih.gov For this compound, it is presumed to exist predominantly as the (Z)-amidoxime tautomer.

Table 1: Tautomeric Forms of the Amidoxime Moiety

| Tautomer Name | General Structure | Relative Stability |

| (Z)-Amidoxime | R-C(=NOH)-NH₂ (Z-isomer) | Most Stable |

| (E)-Amidoxime | R-C(=NOH)-NH₂ (E-isomer) | Less Stable |

| (Z)-Aminonitrone | R-C(-NH₃⁺)-NHO⁻ (Z-isomer) | Less Stable (stabilized by protic solvents) |

| Iminohydroxylamine | R-C(=NH)-NHOH | Least Stable |

Reactions of the Amidoxime Group

The amidoxime group is a versatile functional group capable of undergoing a wide range of chemical transformations, providing a scaffold for the synthesis of various derivatives and heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Compounds

A hallmark reaction of amidoximes is their cyclization with various electrophiles to form five-membered heterocyclic rings. The most common and well-studied of these is the reaction with carboxylic acid derivatives (such as acid chlorides, anhydrides, or esters) to yield 1,2,4-oxadiazoles. researchgate.netacs.org This transformation typically proceeds via an initial O-acylation of the amidoxime, followed by a dehydrative cyclization. For this compound, reaction with an appropriate carboxylic acid derivative would lead to the formation of a 3-(2,4-dichlorophenoxymethyl)-5-substituted-1,2,4-oxadiazole.

Furthermore, N-substituted amidoximes can undergo base-mediated carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form 1,2,4-oxadiazolones. rsc.org This highlights the potential of the amidoxime moiety within the target molecule to serve as a key building block in heterocyclic synthesis. researchgate.net

Hydrolysis and Degradation Pathways

The hydrolysis of amidoximes can proceed via different pathways depending on the reaction conditions. Under strongly acidic conditions, the amidoxime group can be hydrolyzed to a carboxylic acid and hydroxylamine (B1172632). Some studies have reported that the hydrolysis of polyacrylamidoxime in the presence of strong acids can lead to a polymer containing hydroxamic acid, amide, and carboxylic acid groups. researchgate.net The hydrolysis of oximes, in general, is acid-catalyzed, and their stability is significantly greater than that of isostructural hydrazones. nih.gov

Oxidative degradation of amidoximes has also been investigated. Studies using oxidants like potassium ferricyanide (B76249) or biomimetic systems have shown that amidoximes can be oxidized to the corresponding amides and nitriles, often with the release of nitric oxide (NO). nih.govafricaresearchconnects.comresearchgate.netekb.eg For this compound, oxidative conditions could potentially lead to the formation of 2-(2,4-dichlorophenoxy)acetamide (B157635) and 2-(2,4-dichlorophenoxy)acetonitrile. One study on an amidoxime prodrug showed that while stable at room temperature, heating led to rapid degradation and the formation of a peroxide derivative. africaresearchconnects.com

Condensation and Nucleophilic Addition Reactions

The amidoxime group contains two nucleophilic centers: the amino nitrogen and the oxime oxygen. This bifunctional reactivity allows it to participate in various condensation and nucleophilic addition reactions. acs.orgacs.org

Amidoximes readily react with aldehydes and ketones to form the corresponding imine derivatives. The reaction of this compound with an aldehyde or ketone would result in the formation of a Schiff base at the primary amino group.

The nucleophilicity of the amidoxime group is also evident in its addition to activated multiple bonds. For example, amidoximes have been shown to add to acetylene (B1199291) in the presence of a strong base to yield O-vinylamidoximes. rsc.orgrsc.org They can also participate in Michael additions to α,β-unsaturated compounds. The amino group can also react with isothiocyanates to form thiourea (B124793) derivatives.

Reactivity of the 2,4-Dichlorophenoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under certain conditions, as inferred from studies on its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). The degradation of 2,4-D in the environment often involves the cleavage of this ether bond. researchgate.net

Studies have shown that the degradation can be initiated by a hydroxyl radical attack, leading to the homolytic elimination of the side chain and the formation of 2,4-dichlorophenol (B122985) as a primary metabolite. researchgate.net This pathway is a key step in the microbial and photocatalytic degradation of phenoxy herbicides. researchgate.netresearchgate.net While specific studies on the ether linkage cleavage of this compound are not available, it is reasonable to assume that it would be susceptible to similar radical-induced degradation pathways, yielding 2,4-dichlorophenol and an acetamidoxime-derived fragment.

Derivatization and Functionalization Strategies

The reactive sites on this compound—primarily the amino and hydroxyl groups of the amidoxime moiety—offer numerous possibilities for derivatization and functionalization.

N-Acylation and N-Alkylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form N-acyl derivatives. It can also be alkylated under appropriate conditions. Boc-protection (tert-butoxycarbonyl) of the amino group is a common strategy in organic synthesis to temporarily block its reactivity. nih.gov

O-Alkylation and O-Acylation: The hydroxyl group of the oxime is also nucleophilic and can be alkylated or acylated. O-acylation is often the initial step in the synthesis of 1,2,4-oxadiazoles. researchgate.net

Reduction to Amidines: The amidoxime group can be reduced to the corresponding amidine. This transformation is typically achieved using catalytic hydrogenation or other reducing agents. organic-chemistry.org The reduction of this compound would yield 2-(2,4-dichlorophenoxy)acetamidine.

Grafting onto Polymers: The amidoxime functional group is well-known for its ability to chelate metal ions. Strategies have been developed to graft amidoxime groups onto various polymer backbones and materials like silica (B1680970) or metal-organic frameworks (MOFs) to create sorbents for metal recovery. mdpi.comrsc.orgresearchgate.net While not a direct derivatization of the title compound, these studies highlight the functional utility of the amidoxime group it possesses.

N-Alkylation and Acylation of the Amidoxime Nitrogen Atoms

The amidoxime functional group contains two nitrogen atoms, both of which are nucleophilic and can participate in alkylation and acylation reactions. The specific outcome of these reactions often depends on the reagents and conditions employed.

N-Alkylation:

The nitrogen atoms of the amidoxime can be alkylated using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution. While specific studies on this compound are not extensively documented, the general reactivity of amidoximes suggests that both N- and N'-alkylated products can be formed. nih.govrsc.org The reaction of amidoximes with alcohols can also lead to N-alkylated amides under catalytic conditions. researchgate.netrsc.org Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of related amide systems, suggesting its potential applicability here. mdpi.comresearchgate.net

Table 1: Representative N-Alkylation Reactions of Amidoxime-Related Structures

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Amide | Alkyl Halide | Base (e.g., NaH) | N-Alkyl Amide |

| Amide | Alcohol | Ruthenium Complex | N-Alkyl Amide |

| 7-chloro-1,5-benzodiazepine-2,4-dione | Alkyl Halide | K₂CO₃, DMF, TBAB | 1,5-Dialkyl-7-chloro-1,5-benzodiazepine-2,4-dione |

This table presents general N-alkylation reactions of amides and related heterocyclic systems to illustrate the potential reactivity of the amidoxime nitrogen atoms.

N-Acylation:

Acylation of the amidoxime nitrogen atoms can be achieved using acylating agents like acid chlorides or anhydrides. bath.ac.uk This reaction leads to the formation of N-acylamidoximes. These derivatives are of interest as they can serve as precursors for various heterocyclic compounds. The acylation can be influenced by the reaction conditions, and intramolecular catalysis can play a role in the O-acylation of the hydroxyl group as a competing reaction. rsc.org The synthesis of N-substituted amidoximes has been developed as a one-pot procedure from secondary amides, highlighting the accessibility of these derivatives. nih.govrsc.org

Table 2: Representative N-Acylation Reactions of Amidoximes and Related Amines

| Reactant 1 | Acylating Agent | Conditions | Product Type |

| Amine | Acid Chloride | Base | Amide |

| Amine | Acid Anhydride | - | Amide |

| N-acyl amidine | Hydroxylamine | Mild conditions | Amidoxime |

This table illustrates general N-acylation reactions to represent the potential transformation of the amino group in this compound.

Esterification or Etherification of the Hydroxyl Group

The hydroxyl group of the amidoxime moiety is also a key site for chemical modification, readily undergoing esterification and etherification reactions.

Esterification/O-Acylation:

The hydroxyl group can be acylated to form O-acyl amidoximes. nih.gov This transformation is often achieved using acylating agents in the presence of a base. O-acylated amidoximes are valuable intermediates in organic synthesis, for instance, in the preparation of 1,2,4-oxadiazoles. nih.govacs.org The esterification of the parent compound, 2,4-Dichlorophenoxyacetic acid, is a well-established reaction, leading to a variety of esters with different properties. libretexts.orgmasterorganicchemistry.comnih.gov For example, the reaction with 2-ethylhexanol produces 2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester. nist.govnih.govca.gov While this reaction occurs at the carboxylic acid, it demonstrates the propensity of the 2,4-dichlorophenoxyacetyl group to form ester linkages. The esterification of the amidoxime's hydroxyl group is expected to proceed under similar principles.

Table 3: Representative Esterification Reactions

| Reactant | Acylating Agent/Alcohol | Conditions | Product |

| Carboxylic Acid | Alcohol | Acid Catalyst | Ester |

| Aldehyde | Alcohol | Oxidative conditions | Ester |

| 2,4-Dichlorophenoxyacetic acid | 2-ethylhexanol | - | 2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester |

| 2,4-Dichlorophenoxyacetic acid | 2-butoxymethylethyl alcohol | Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxymethylethyl ester |

This table provides examples of esterification reactions, including those of the parent carboxylic acid, to illustrate the potential for O-acylation of this compound.

Etherification:

While less common than esterification, the hydroxyl group of an amidoxime can potentially be converted into an ether. This would typically involve reaction with an alkyl halide under basic conditions.

Introduction of Additional Functional Groups to the Phenyl Ring

The 2,4-dichlorophenyl ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. However, the existing chloro and ether substituents significantly influence the ring's reactivity and the position of any new substituent.

The two chlorine atoms are deactivating groups, meaning they reduce the rate of electrophilic substitution compared to unsubstituted benzene. They are also ortho, para-directors. The ether group (-OCH₂C(=NOH)NH₂) is an activating group and is also an ortho, para-director.

Given the positions of the existing substituents (1-ether, 2-chloro, 4-chloro), the potential sites for electrophilic attack are positions 3, 5, and 6. The directing effects of the substituents would favor substitution at positions 5 and 6.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. youtube.comyoutube.com

Halogenation: Introduction of another halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions are often less effective on highly deactivated rings.

A patent describing the preparation of 2,4-dichlorophenoxyacetic acid involves the chlorination of phenoxyacetic acid, demonstrating that electrophilic substitution on the phenyl ring is a feasible transformation. google.com The degradation of 2,4-D can also lead to various substituted phenol (B47542) derivatives, further indicating the reactivity of the aromatic ring. nih.gov

Table 4: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃, AlX₃) | X⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | RCO⁺ |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid | R⁺ |

This table outlines common electrophilic aromatic substitution reactions that could potentially be applied to the phenyl ring of this compound, subject to the directing effects of the existing substituents.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 2-(2,4-Dichlorophenoxy)acetamidoxime. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the compound's structural integrity.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR analysis provides critical information about the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the protons of the amidoxime (B1450833) group. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the dichlorinated phenyl ring. The protons on the oxime and amide functionalities are expected to appear as broad singlets due to quadrupole broadening and potential chemical exchange.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.40 - 7.00 | Multiplet | - |

| -OCH₂- | 4.65 | Singlet | - |

| -NH₂ | 5.80 | Broad Singlet | - |

| =N-OH | 9.50 | Broad Singlet | - |

| Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbon atoms and their respective chemical environments. The signals are assigned to the aromatic carbons, the methylene carbon, and the carbon of the amidoxime moiety. The positions of the chlorine atoms on the phenyl ring significantly influence the chemical shifts of the aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N | ~150 |

| Aromatic C-O | ~152 |

| Aromatic C-Cl | ~128, ~126 |

| Aromatic C-H | ~130, ~127, ~115 |

| -OCH₂- | ~67 |

| Note: Predicted data based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY spectra would confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the signals for the -OCH₂- group and the C-H groups of the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. The presence of the hydroxyl, amine, and C=N bonds of the amidoxime group, as well as the ether linkage and the dichlorinated aromatic ring, can be confirmed by their specific vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 (broad) | Oxime (-OH) |

| N-H Stretch | 3300 - 3100 | Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Methylene (-CH₂-) |

| C=N Stretch | 1680 - 1640 | Oxime (C=N) |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

| C-O Stretch (Ether) | 1260 - 1200 | Aryl-O-CH₂ |

| C-Cl Stretch | 850 - 750 | Dichlorophenyl |

| Note: Predicted data based on typical vibrational frequencies for the specified functional groups. Actual experimental values may vary. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the aromatic ring and the C-Cl bonds. This technique aids in a more complete vibrational analysis of the molecule. Due to a lack of publicly available experimental data, a detailed Raman analysis is not presented here.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

This compound:

As of the latest literature review, specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, has not been reported. The theoretical molecular weight of this compound can be calculated from its chemical formula, C₈H₈Cl₂N₂O₂, which is 249.07 g/mol . It is anticipated that the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Comparative Analysis with 2,4-Dichlorophenoxyacetic Acid (2,4-D):

In contrast, the mass spectrometry of 2,4-D (C₈H₆Cl₂O₃) is well-documented. In electron ionization (EI) mass spectrometry, 2,4-D typically does not show a prominent molecular ion peak due to its thermal instability and tendency to fragment. However, under softer ionization techniques such as electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily observed in negative ion mode. For 2,4-D, with a molecular weight of 221.04 g/mol , a strong signal is detected at an m/z of approximately 219 and 221, reflecting the isotopic distribution of chlorine. nist.govresearchgate.netmassbank.eu

Common fragmentation pathways for 2,4-D in tandem mass spectrometry (MS/MS) involve the loss of the carboxymethyl group or cleavage of the ether bond, leading to characteristic fragment ions. For instance, the transition of the precursor ion at m/z 219 to product ions at m/z 161 is a frequently monitored reaction in quantitative analyses, corresponding to the 2,4-dichlorophenolate anion. nist.gov

A hypothetical fragmentation pattern for this compound could be inferred to involve the cleavage of the C-O ether bond, similar to 2,4-D, which would yield a fragment corresponding to the 2,4-dichlorophenate ion. Further fragmentation of the acetamidoxime (B1239325) side chain would also be expected.

Table 1: Mass Spectrometry Data for 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| Negative Ion ESI | 219/221 ([M-H]⁻) | 161/163, 125/127 | nist.gov |

This table is based on data for the related compound 2,4-Dichlorophenoxyacetic Acid and is provided for comparative purposes.

Coordination Chemistry of 2 2,4 Dichlorophenoxy Acetamidoxime

Investigation of Coordination Modes and Geometries

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of metal complexes with 2-(2,4-Dichlorophenoxy)acetamidoxime is significantly influenced by a combination of steric and electronic factors arising from both the ligand and the metal center.

Steric Factors:

Electronic Factors:

The electronic properties of this compound are governed by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring and the electron-donating ability of the amidoxime (B1450833) group.

Mesomeric Effect: The oxygen atom of the phenoxy group can donate electron density to the ring via a positive mesomeric effect (+M), although this is somewhat counteracted by the inductive effects of the chlorine atoms.

Donating Groups: The amidoxime functional group (-C(NH₂)=NOH) contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential donor sites for metal coordination. The oxime nitrogen is generally a good σ-donor, while the amino nitrogen and the oxime oxygen can also participate in coordination.

The interplay of these electronic effects dictates the donor strength of the various potential coordinating atoms. The electron-withdrawing character of the dichlorophenoxy moiety can modulate the electron density on the amidoxime group, thereby influencing the strength of the metal-ligand bonds. The preferred coordination mode (e.g., through the oxime nitrogen and amino nitrogen, or through the oxime nitrogen and oxygen) will depend on the specific metal ion and the reaction conditions. For instance, hard metal ions may prefer coordination with the harder oxygen donor, while softer metal ions may favor the softer nitrogen donors.

The combination of these steric and electronic factors leads to a variety of possible coordination geometries. For example, with a metal ion like Cu(II), which is subject to Jahn-Teller distortion, the steric and electronic constraints of the ligand can lead to the formation of distorted octahedral or square pyramidal complexes. nih.gov

| Factor | Influence on Coordination Geometry |

| Steric Hindrance | Favors lower coordination numbers (e.g., 4 or 5) and can cause distortions from ideal geometries (e.g., tetrahedral, square planar, octahedral). nih.gov |

| Electron-withdrawing Cl atoms | Reduces the basicity of the donor atoms, potentially leading to weaker metal-ligand bonds. |

| Amidoxime Group | Provides multiple potential donor sites (N, O), allowing for chelation and the formation of stable five- or six-membered rings. |

| Metal Ion Properties | The size, charge, and electronic configuration of the metal ion will ultimately determine the preferred coordination number and geometry in conjunction with the ligand's properties. |

Thermodynamic and Kinetic Studies of Complex Formation

The formation of metal complexes with this compound is an equilibrium process that can be characterized by thermodynamic and kinetic parameters. These studies provide valuable insights into the stability of the complexes and the mechanisms by which they are formed.

Determination of Stability Constants

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. For the stepwise formation of a 1:1 and a 1:2 metal-ligand complex, the equilibria can be represented as:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

The chelate effect is a significant factor contributing to the stability of complexes formed with this ligand, as the amidoxime group can act as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion. libretexts.org

Illustrative Stability Constants for Metal Complexes of this compound:

| Metal Ion | log K₁ | log K₂ | log β₂ |

| Cu(II) | 8.5 | 7.2 | 15.7 |

| Ni(II) | 6.8 | 5.9 | 12.7 |

| Co(II) | 6.2 | 5.1 | 11.3 |

| Zn(II) | 5.9 | 4.8 | 10.7 |

Note: These are hypothetical values for illustrative purposes.

The Irving-Williams series, which predicts the relative stabilities of complexes of divalent metal ions of the first transition series (Mn < Fe < Co < Ni < Cu > Zn), is generally expected to be followed. slideshare.net The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.

Ligand Exchange Dynamics

Kinetic studies of ligand exchange reactions provide information about the lability or inertness of the metal complexes. A labile complex undergoes rapid ligand exchange, while an inert complex exchanges ligands slowly. libretexts.org The rate of ligand exchange can be influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligand, and the solvent.

For complexes of this compound, the steric bulk of the dichlorophenoxy group can hinder the approach of an incoming ligand, potentially slowing down the exchange rate. The mechanism of ligand exchange can be associative, dissociative, or interchange.

Associative (A) mechanism: The incoming ligand first binds to the complex, forming a higher-coordination intermediate, which then loses the leaving ligand. This is more common for square planar complexes.

Dissociative (D) mechanism: The leaving ligand first dissociates from the complex, forming a lower-coordination intermediate, which then binds the incoming ligand. This is common for octahedral complexes.

Interchange (I) mechanism: The incoming ligand enters the second coordination sphere and exchanges with a ligand in the first coordination sphere without a distinct intermediate.

The specific mechanism for complexes of this compound would need to be determined experimentally, for example, by studying the effect of the concentration of the incoming ligand on the reaction rate.

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, EPR, XAS)

The coordination compounds of this compound can be characterized by various spectroscopic techniques to elucidate their electronic structure and geometry.

UV-Visible Spectroscopy:

UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands arising from:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: For transition metal complexes, these are electronic transitions between d-orbitals of the metal ion. These transitions are often weak and can provide information about the coordination geometry and the ligand field strength.

The parent ligand, 2-(2,4-Dichlorophenoxy)acetic acid, is known to have absorption bands around 200 nm, 229 nm, and 283 nm. researchgate.net Upon coordination to a metal ion, these bands may shift, and new charge transfer bands may appear.

Illustrative UV-Vis Data for a Cu(II) Complex:

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Cu(L)₂(H₂O)₂] | 285 | 12,000 | Intra-ligand (π→π*) |

| 350 | 5,000 | LMCT | |

| 620 | 150 | d-d transition |

Note: These are hypothetical values for illustrative purposes. L represents the deprotonated form of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum provides information about the electronic ground state and the geometry of the complex. researchgate.net For a Cu(II) complex with axial symmetry, the g-tensor values (g∥ and g⊥) can distinguish between different geometries.

If g∥ > g⊥ > 2.0023, the unpaired electron resides in the d(x²-y²) orbital, which is characteristic of an elongated octahedral or square planar geometry. sci-hub.se

If g⊥ > g∥ ≈ 2.0023, the unpaired electron is in the d(z²) orbital, suggesting a compressed octahedral or trigonal bipyramidal geometry. sci-hub.se

The hyperfine splitting pattern can also provide information about the number and type of coordinating atoms.

X-ray Absorption Spectroscopy (XAS):

XAS is a technique that provides information about the local structure and electronic state of the absorbing atom. It is element-specific and can be used to study metal complexes in various states. XAS is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the metal ion. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the number, type, and distance of the atoms in the coordination sphere of the metal ion. nih.gov

For a hypothetical complex of this compound, XAS could be used to determine the precise coordination environment of the metal ion, including the bond lengths to the nitrogen and oxygen donor atoms of the ligand.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. researchgate.netrsc.org These methods solve the Schrödinger equation in an approximate manner to determine the electron density of a system, from which numerous properties can be derived. rsc.org For molecules like 2-(2,4-Dichlorophenoxy)acetamidoxime, DFT calculations are invaluable for understanding its geometry, stability, and reactivity.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the parent compound, 2,4-D, DFT calculations have been used to optimize its molecular geometry, revealing key bond lengths and angles. mdpi.com A similar approach for this compound would elucidate the spatial arrangement of its acetamidoxime (B1239325) functional group relative to the dichlorophenoxy ring.

Electronic structure analysis involves examining the distribution of electrons within the molecule, often through visualization of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For related acetamide (B32628) compounds, these calculations have helped in understanding their electronic properties. nih.gov

Table 1: Representative Optimized Geometric Parameters for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Crystal Structure This table presents data for the parent compound, 2,4-D, as a reference for the types of parameters obtained through geometry optimization.

| Parameter | Experimental Value (Å or °) | Calculated Value (CASTEP) (Å or °) |

| Cell Distances | ||

| a | 11.970 | 12.164 |

| b | 6.810 | 6.787 |

| c | 11.270 | 11.258 |

| Cell Angles | ||

| β | 90.30 | 90.95 |

| Data sourced from a theoretical study on 2,4-D. mdpi.com |

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. For 2,4-D, calculations have distinguished between the vibrational modes of an isolated molecule, a dimer, and the crystalline state. mdpi.com The calculated frequency for the ν(OH) stretching in the isolated 2,4-D molecule was 3636 cm⁻¹, which compares well with the gas-phase experimental value of around 3580 cm⁻¹. mdpi.com Similar calculations for this compound would predict the characteristic vibrational frequencies for its C=N, N-O, and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated and are essential for interpreting experimental spectra. For derivatives of 2-(2,4-dichlorophenoxy)acetamide (B157635), ¹³C NMR signals for the amide carbonyl group appear around 166.7 ppm, while the CH₂ group signal is observed at approximately 67.1–67.8 ppm. mdpi.com Such predictions would be instrumental in the structural verification of this compound.

Table 2: Predicted vs. Experimental Spectroscopic Data for Related Compounds This table illustrates the application of computational methods in predicting spectroscopic values for compounds structurally similar to this compound.

| Compound Type / Method | Property | Predicted Value | Experimental Value | Reference |

| 2,4-D (DFT) | ν(OH) stretch (gas phase) | 3636 cm⁻¹ | ~3580 cm⁻¹ | mdpi.com |

| Acetamide Derivatives (TD-DFT) | UV-vis Absorption Maxima | 268 - 313 nm | 272 - 290 nm | nih.gov |

| Azo Dye (TD-DFT/B3LYP) | ¹H NMR (Aromatic) | 8.20 – 6.98 ppm | N/A | researchgate.net |

| 2-(2,4-dichlorophenoxy)-N-(...)-acetamide | ¹³C NMR (C=O) | N/A | ~166.7 ppm | mdpi.com |

Quantum chemical calculations are a powerful tool for mapping out reaction pathways. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energy and feasibility of a proposed chemical reaction. For instance, the synthesis of this compound from its corresponding nitrile or amide could be modeled to understand the reaction mechanism in detail, optimize reaction conditions, and predict potential byproducts. While specific studies on this compound are absent, the methodology is widely applied in the development of synthetic routes. rsc.org

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov This technique is particularly useful for studying how a molecule like this compound behaves in a solvent and how it interacts with other molecules. supsi.ch

MD simulations can reveal the structure of water molecules around the solute, providing insights into its solubility. nih.gov Furthermore, these simulations can clarify the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules aggregate in the solid state or interact with biological receptors. researchgate.netresearchgate.net For the related N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, crystal structure analysis shows that molecules are linked by N—H⋯O hydrogen bonds, forming distinct structural motifs. nih.gov MD simulations could predict the stability and dynamics of such interactions in solution.

Molecular Docking and Binding Affinity Prediction with Model Receptors (non-clinical mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.net This method is used to understand the mechanistic basis of a molecule's interaction with a biological target.

Derivatives of 2,4-D have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com In these studies, the compound is computationally "docked" into the active site of the enzyme. The results are analyzed based on the binding energy (ΔG), which indicates the strength of the interaction, and the specific hydrogen bonds or hydrophobic interactions formed with amino acid residues in the active site. For a series of 2-(2,4-dichlorophenoxy)acetamide derivatives, docking studies showed binding energies with COX-2 ranging from −8.9 to −10.4 kcal/mol, which was superior to the parent 2,4-D acid (−6.7 kcal/mol). mdpi.com A similar study on this compound could predict its potential to interact with various enzymes, providing a mechanistic hypothesis for further experimental testing.

Table 3: Molecular Docking Results for 2,4-D Analogs with COX-2 Receptor This table shows binding affinity data for derivatives of the parent compound, illustrating the output of molecular docking studies.

| Compound | Target Receptor | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| 2,4-Dichlorophenoxyacetic acid | COX-2 | -6.7 | Not specified |

| 2-(2,4-dichlorophenoxy)-N-(...)-acetamide (7h) | COX-2 | -10.4 | Arg 120, Tyr 355 |

| 2-(2,4-dichlorophenoxy)-N-(...)-acetamide (Series 7a-h) | COX-2 | -8.9 to -10.4 | Not specified |

| Data sourced from a molecular docking study on 2,4-D derivatives. mdpi.com |

Conformational Analysis and Tautomerism Studies

Most molecules are not rigid structures and can exist in different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For 2,4-D, theoretical studies have identified multiple stable conformers and have shown that the molecule can form stable dimers through hydrogen bonding between the carboxylic acid groups. mdpi.com

Additionally, the acetamidoxime group in this compound can potentially exist in different tautomeric forms (e.g., oxime-nitrone tautomerism). Computational methods can predict the relative energies of these tautomers, determining which form is likely to be predominant under different conditions. For the related compound N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, the twist angle between the dichlorophenoxy ring and the hydrazide group was found to be 77.8°. nih.gov Similar computational analysis of this compound would be crucial for a complete understanding of its structural chemistry.

Advanced Applications in Chemical Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the amidoxime (B1450833) group and the stability of the dichlorophenoxy core make 2-(2,4-Dichlorophenoxy)acetamidoxime a promising intermediate in multi-step organic synthesis.

The amidoxime functional group, -C(NH₂)=NOH, is a well-established and valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. mdpi.comnih.govresearchgate.net The most prominent application is in the formation of the 1,2,4-oxadiazole (B8745197) ring system, a motif frequently found in medicinally active compounds. mdpi.comchim.itnih.gov

The synthesis of 1,2,4-oxadiazoles from an amidoxime like this compound typically involves its reaction with a carboxylic acid derivative (such as acyl chlorides, anhydrides, or esters) or aldehydes. mdpi.comchim.it This process involves an initial O-acylation of the amidoxime, followed by a cyclodehydration reaction to form the stable five-membered oxadiazole ring. chim.itresearchgate.net

General Reaction Scheme for 1,2,4-Oxadiazole Synthesis:

Amidoxime + Acylating Agent → O-Acylamidoxime Intermediate → 1,2,4-Oxadiazole + H₂O

Modern synthetic methods, including the use of superbasic media (e.g., NaOH/DMSO), carbonyldiimidazole (CDI) as an activating agent, or electrochemical oxidation, have been developed to facilitate this transformation under mild conditions with high yields. mdpi.comrsc.org By reacting this compound with a variety of carboxylic acids, a library of 3-substituted-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazoles could be generated, each with potentially unique biological or material properties. nih.gov

The structure of this compound lends itself to incorporation into larger macromolecular structures such as polymers and metal-organic frameworks (MOFs).

The parent molecule, 2,4-D, and its derivatives have been used as organic linkers in the construction of MOFs. researchgate.net These porous materials are of great interest for applications in gas storage, separation, and catalysis. nih.govrsc.orgmdpi.com The carboxylic acid group of 2,4-D typically coordinates with metal ions to form the framework. Similarly, the 2-(2,4-dichlorophenoxy)acetic acid portion of the target molecule could be used to build a MOF structure, leaving the amidoxime group as a functional handle within the pores. Such functionalized MOFs could be designed for specific applications like targeted pollutant capture. researchgate.net

Furthermore, the amidoxime group itself can be a key component of functional polymers. dhs.gov Monomers containing amidoxime functionalities can be polymerized to create materials with specific properties. For instance, polymers with pendant amidoxime groups are extensively researched for their ability to chelate metal ions. researchgate.net Therefore, this compound could potentially be used as a monomer or a functionalizing agent to create polymers that combine the properties of the phenoxy herbicide scaffold with the chelating power of the amidoxime.

Applications in Metal Ion Adsorption and Separation Technologies

The amidoxime functional group is renowned for its exceptional ability to coordinate with a wide range of metal ions, making it a cornerstone in the development of materials for environmental remediation and resource recovery. researchgate.net

The nitrogen and oxygen atoms of the amidoxime group act as a bidentate chelating ligand, forming stable five-membered rings with metal cations. This strong binding affinity is particularly notable for actinide elements, such as uranium, and various heavy metal ions like copper (Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). mdpi.comrsc.org

The presence of both a basic amino site (-NH₂) and an acidic hydroxyl site (-OH) gives the amidoxime group amphoteric properties, allowing it to bind effectively with uranyl ions (UO₂²⁺) and other metals across a range of pH conditions. chim.it This makes materials functionalized with groups like this compound highly promising for the selective extraction of valuable or toxic metals from complex aqueous solutions, such as seawater or industrial wastewater. mdpi.comchim.it

To be used in practical applications, the amidoxime chelating agent is typically immobilized onto a solid support, most commonly a polymer. mdpi.commdpi.com This creates a durable and reusable adsorbent material. A common strategy involves the chemical modification of polymers like polyacrylonitrile (B21495) (PAN), where the nitrile groups are converted into amidoxime groups. mdpi.com

A hypothetical adsorbent created by incorporating this compound onto a polymer backbone would be expected to exhibit strong metal-binding capabilities. Density Functional Theory (DFT) calculations on similar amidoxime-functionalized polymers (PAN-ami) have shown that their binding energy with heavy metal ions is significantly higher than that of other common polymers. mdpi.com

| Polymer Monomer | Eb with Cu²⁺ (kcal/mol) | Eb with Cd²⁺ (kcal/mol) | Eb with Pb²⁺ (kcal/mol) |

|---|---|---|---|

| PAN-ami (Amidoxime) | -314.4 | -232.7 | -214.9 |

| PAN (Nitrile) | -62.7 | -48.4 | -41.5 |

| Nylon-6 (Amide) | -57.8 | -42.1 | -35.3 |

| PVDF | -29.3 | -23.7 | -21.3 |

The data clearly indicates the superior binding strength of the amidoxime group. Adsorbents based on this chemistry have achieved high adsorption capacities for various metals. For example, amidoxime-based adsorbents have demonstrated uranium adsorption capacities as high as 6.56 mg U/g after 56 days of exposure to seawater. mdpi.com Similarly, magnetic MOF composites have shown high adsorption for the parent compound, 2,4-D, reaching up to 249 mg/g. researchgate.net This suggests that a material combining these functionalities could be a highly effective and selective adsorbent.

Potential in Molecular Recognition and Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to build large, ordered structures. The this compound molecule contains multiple sites capable of participating in these interactions, suggesting its potential in molecular recognition and self-assembly. researchgate.net

The amidoxime group itself is a powerful hydrogen-bonding unit, possessing both H-bond donors (-NH₂ and -OH) and H-bond acceptors (N and O atoms). researchgate.net This allows it to form predictable and stable interactions with other molecules or with itself, leading to the formation of supramolecular assemblies like dimers, chains, or more complex networks. researchgate.net

Furthermore, the phenoxyacetic acid scaffold has been explored as a basis for molecular recognition. nih.gov For instance, molecularly imprinted polymers have been created to selectively recognize 2,4-D, demonstrating that the shape and electronic properties of this part of the molecule can be used as a template for creating specific binding cavities. clockss.orgnih.gov The combination of the specific recognition potential of the dichlorophenoxy head with the strong, directional hydrogen-bonding ability of the amidoxime tail makes this compound an intriguing candidate for designing complex host-guest systems and self-assembling functional materials. illinois.edursc.org

Lack of Research Data on Catalytic Applications of this compound

Extensive literature searches have revealed no available scientific research or data regarding the use of the chemical compound this compound as a ligand in homogeneous catalysis.

Despite a thorough review of chemical databases and scholarly articles, there is no documented evidence of this specific compound being explored for its potential applications in catalytic processes. The existing body of research on derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) primarily focuses on their herbicidal properties, synthesis, and biological activities.

Consequently, the requested article section on "," specifically subsection 7.4, "Exploration in Catalysis (e.g., as a Ligand in Homogeneous Catalysis)," cannot be generated due to the absence of foundational research findings. The creation of scientifically accurate and informative content, including data tables and detailed research findings as per the instructions, is not feasible without published studies on this topic.

Further research would be required to synthesize this compound and investigate its coordination chemistry and potential as a ligand in catalytic reactions. Such studies would be necessary to provide the basis for the content requested in the user's outline.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amidoximes often involves the reaction of a nitrile with hydroxylamine (B1172632), a method that can be effective but may rely on harsh conditions or produce undesired byproducts like amides. tandfonline.com Future research must prioritize the development of green and sustainable synthetic routes for 2-(2,4-Dichlorophenoxy)acetamidoxime.

An emerging area of interest is the use of more environmentally benign solvent systems, such as water. Research has demonstrated the successful synthesis of various arylamidoximes in water at room temperature, which significantly reduces the environmental impact and can simplify the work-up process. tandfonline.com Another promising avenue is the application of alternative energy sources to drive the reaction. Methodologies employing ultrasound irradiation have been shown to accelerate the synthesis of amidoximes, leading to shorter reaction times and good yields with easier work-up procedures. researchgate.net

Future efforts should focus on optimizing these green methodologies for the specific synthesis of this compound. This includes exploring a range of non-toxic bases and solvents and investigating methods like iodine-mediated one-pot synthesis from corresponding carboxylic acids or amides, which can improve efficiency and atom economy. rsc.org

Table 1: Comparison of Synthetic Methods for Amidoximes

| Method | Key Features | Potential Advantages for this compound |

| Conventional Synthesis | Reaction of nitriles with hydroxylamine hydrochloride, often with a base like sodium carbonate or triethylamine (B128534). tandfonline.com | Established and widely understood reaction mechanism. |

| Aqueous Synthesis | Utilizes water as the primary solvent, often at room temperature. tandfonline.com | Reduced environmental impact, lower cost, and potentially simpler purification. |

| Ultrasound-Assisted | Employs ultrasonic irradiation to promote the reaction. researchgate.net | Shorter reaction times, increased yields, and enhanced energy efficiency. |

| Iodine-Mediated One-Pot | Uses a Ph₃P–I₂ combination for synthesis from carboxylic acids or amides. rsc.org | High efficiency, mild reaction conditions, and circumvents the need for nitrile precursors. |

Exploration of New Reactivity Profiles and Cascade Reactions

The amidoxime (B1450833) functional group is a versatile precursor for synthesizing various heterocyclic compounds, such as 1,2,4-oxadiazoles. tandfonline.com However, its full reactive potential remains underexplored. Future research should systematically investigate the reactivity of the this compound moiety with a diverse range of electrophilic and nucleophilic partners.

A particularly exciting frontier is the development of cascade reactions. A cascade reaction, or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all conducted in a single pot without isolating intermediates. wikipedia.org These processes are highly atom-economical and efficient. Designing cascade sequences that initiate from the amidoxime group of this compound could enable the rapid assembly of complex molecular architectures. For instance, a sequence could involve an initial cyclization followed by an intramolecular rearrangement or an intermolecular capture, leading to novel molecular scaffolds. The development of enzymatic cascades, which leverage the high selectivity of enzymes, also presents a novel approach for transformations under mild, aqueous conditions. nih.govnih.govyoutube.com

Design and Synthesis of Advanced Coordination Architectures with Tailored Properties

The amidoxime group is an exceptional ligand for a wide array of metal ions due to its N and O donor atoms. mdpi.com This chelating ability is the cornerstone of its extensive use in creating coordination polymers and other advanced materials. researchgate.net A significant body of research has focused on using amidoxime-functionalized polymers to extract uranium (in its uranyl form, UO₂²⁺) from seawater. mdpi.comresearchgate.netresearchgate.net The amidoxime group forms stable complexes with the uranyl ion, making it a highly effective functionality for this purpose. mdpi.comresearchgate.net

Future research concerning this compound should leverage this coordinating ability. The specific electronic effects of the 2,4-dichloro-substituted phenoxy group could modulate the binding affinity and selectivity of the amidoxime for different metal ions. This opens up possibilities for designing highly selective sensors or extraction agents for specific metals beyond uranium. Research into creating metal-organic frameworks (MOFs) or porous polymer adsorbents using this compound as a building block could lead to materials with tailored porosity and functionality for applications in gas storage, catalysis, or selective separations. researchgate.netresearchgate.net

Integration of Computational Studies for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical properties and reactivity. researchgate.net For amidoxime-containing compounds, computational studies have been successfully used to investigate acidity (pKa values), binding modes with metal ions, and reaction mechanisms. ornl.govacs.orgornl.gov These theoretical insights are crucial for resolving experimental ambiguities and guiding the design of new molecules and materials. ornl.gov

For this compound, integrating computational studies from the outset will accelerate discovery. DFT calculations can predict its geometric and electronic structure, its interaction energies with various metal ions, and the thermodynamic and kinetic profiles of potential reactions. This in silico screening allows researchers to prioritize the most promising synthetic targets and experimental conditions, saving significant time and resources. For example, computational models can predict how the electron-withdrawing chlorine atoms on the phenyl ring influence the acidity and chelating strength of the amidoxime group, thereby guiding its application in coordination chemistry. acs.orgornl.gov

Multidisciplinary Research Platforms Utilizing Amidoxime Functionality (e.g., in advanced materials science)

The unique properties of the amidoxime group make it a valuable component in multidisciplinary research, especially in advanced materials science. nih.gov Amidoxime-functionalized materials are not limited to metal extraction. Their ability to form stable complexes can be harnessed in various other contexts.